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Compound of Interest

Compound Name: Valeriandoid F

Cat. No.: B2517489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for

Valeriandoid F, an iridoid compound isolated from Valeriana jatamansi. The structural

elucidation of this natural product has been accomplished using modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS). While the complete raw data is found

within specialized scientific literature, this guide offers a structured overview of the expected

data and the methodologies employed in its acquisition.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data
HRESIMS is a critical technique for determining the elemental composition of a molecule by

providing a highly accurate mass-to-charge ratio (m/z). For Valeriandoid F, this analysis is

essential for confirming its molecular formula.

Table 1: HRESIMS Data for Valeriandoid F
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Parameter Value

Ionization Mode Positive

Adduct [M+Na]⁺

Molecular Formula C₂₁H₃₀O₁₀

Calculated m/z Value not publicly available

Measured m/z Value not publicly available

Note: The precise calculated and measured m/z values are typically reported in the primary

literature and are not available in publicly accessible databases at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For Valeriandoid F, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for

its structural assignment. This includes the chemical shifts (δ) for each proton and carbon

atom, as well as the coupling constants (J) between adjacent protons, which help to establish

connectivity.

Table 2: ¹H NMR Spectroscopic Data for Valeriandoid F (in CDCl₃)

Position δH (ppm) Multiplicity J (Hz)

Data not publicly

available

Table 3: ¹³C NMR Spectroscopic Data for Valeriandoid F (in CDCl₃)

Position δC (ppm)

Data not publicly available
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Note: The specific chemical shift and coupling constant values for Valeriandoid F are

contained within the full scientific publication detailing its isolation and are not publicly available

through general searches.

Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on precise experimental

procedures. The following outlines the general methodologies used for the spectroscopic

analysis of natural products like Valeriandoid F.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)

Sample Preparation: A dilute solution of the purified Valeriandoid F is prepared in a suitable

solvent, typically methanol or acetonitrile.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as

a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization

(ESI) source.

Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized

and ionized. The instrument is operated in positive ion mode to detect the protonated

molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The mass analyzer is calibrated to ensure

high mass accuracy.

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion. This measured mass is then used to calculate the elemental composition

using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified Valeriandoid F are dissolved in a

deuterated solvent, most commonly deuterated chloroform (CDCl₃), and transferred to an

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).
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Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key

parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR: A one-dimensional carbon-13 NMR experiment, often with proton decoupling, is

acquired.

2D NMR: To fully elucidate the structure, a suite of two-dimensional NMR experiments are

typically conducted, including COSY (Correlation Spectroscopy) to identify proton-proton

couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify

long-range proton-carbon correlations.

Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and

baseline correction) and analyzed to assign the chemical shifts and coupling constants for all

relevant nuclei in the molecule.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Valeriandoid F.
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To cite this document: BenchChem. [Spectroscopic Profile of Valeriandoid F: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2517489#spectroscopic-data-of-valeriandoid-f-nmr-
hresims]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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